![molecular formula C17H20N4O B5524252 6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)

6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

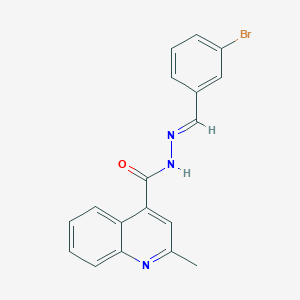

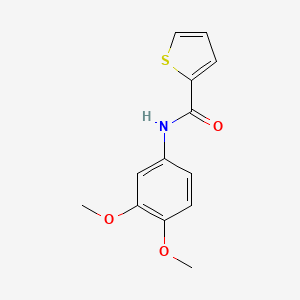

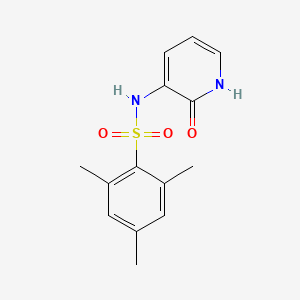

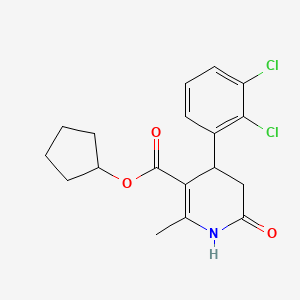

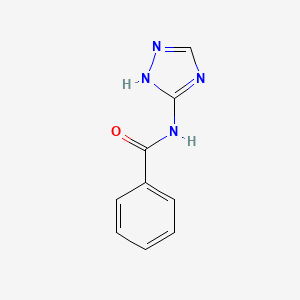

The synthesis of derivatives similar to the specified compound typically involves condensation reactions, where key precursors such as 3-amino-1,2,4-triazole are reacted with various aldehydes or ketones. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hydroxy-6-methyl-pyran-2-one, showcasing the typical synthetic route for these compounds (Lahmidi et al., 2019).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is often elucidated using X-ray single crystal diffraction and various spectroscopic techniques such as NMR and IR. These methods provide insights into the geometrical parameters and the electronic environment of the molecules. For instance, the structural characterization of a similar compound was achieved through these techniques, confirming the expected framework and offering a deeper understanding of the molecule's conformation (Lahmidi et al., 2019).

Chemical Reactions and Properties

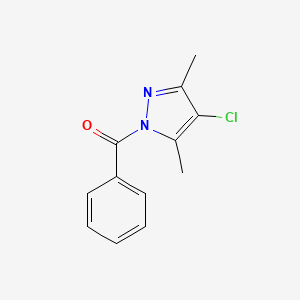

The [1,2,4]triazolo[1,5-a]pyrimidine core exhibits versatile chemical reactivity, allowing for various functionalizations and transformations. This reactivity is exploited in synthesizing diverse derivatives with potential biological activities. For example, the introduction of different substituents through reactions with chloroacetamides has been reported, leading to a range of N-substituted amide derivatives, showcasing the chemical versatility of the core structure (Nguyen Tien Cong et al., 2014).

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to 6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have been explored in various studies. For instance, Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring and characterized it using X-ray single crystal diffraction and various spectroscopic techniques (Lahmidi et al., 2019).

Antimicrobial Activities

Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine moiety have shown potential in antimicrobial applications. For example, Hossain and Bhuiyan (2009) prepared various fused pyrimidines and evaluated them for antimicrobial activity (Hossain & Bhuiyan, 2009). Additionally, Abdel‐Aziz et al. (2008) synthesized new compounds incorporating a thiazolo[3,2‐a]benzimidazole moiety and observed moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Hydrogen-Bonded Supramolecular Architectures

In the field of supramolecular chemistry, derivatives of triazolopyrimidin-5,7-dionato have been used to create complexes and polymers with interesting hydrogen-bonded architectures, as reported by Maldonado et al. (2009) (Maldonado et al., 2009).

Tautomerization Studies

The tautomerization of derivatives of triazolopyrimidine has been studied, providing insights into the dynamic chemical behavior of these compounds. Desenko et al. (2006) reported on the equilibrium and tautomerization of dihydro-triazolo[1,5-a]pyrimidines (Desenko et al., 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

2,5-dimethyl-6-[(4-propan-2-ylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-10(2)14-7-5-13(6-8-14)9-15-11(3)18-17-19-12(4)20-21(17)16(15)22/h5-8,10H,9H2,1-4H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGIZGNHESANPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C(=N1)N=C(N2)C)CC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)

![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)